Cas no 1465717-99-0 (2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide)

2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide
- 1465717-99-0
- EN300-26580861
- 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
- Z1340574514
- 2,2-dichloro-N-[2-(4-fluorophenyl)ethenesulfonyl]cyclopropane-1-carboxamide
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- Inchi: 1S/C12H10Cl2FNO3S/c13-12(14)7-10(12)11(17)16-20(18,19)6-5-8-1-3-9(15)4-2-8/h1-6,10H,7H2,(H,16,17)/b6-5+
- InChI Key: CPXOJUCRUTYZCV-AATRIKPKSA-N
- SMILES: ClC1(CC1C(NS(/C=C/C1C=CC(=CC=1)F)(=O)=O)=O)Cl
Computed Properties
- Exact Mass: 336.9742479g/mol
- Monoisotopic Mass: 336.9742479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 71.6Ų
2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26580861-0.05g |
2,2-dichloro-N-[2-(4-fluorophenyl)ethenesulfonyl]cyclopropane-1-carboxamide |
1465717-99-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide Related Literature
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide
Introduction to 2,2-Dichloro-N-2-(4-Fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide (CAS No. 1465717-99-0)
2,2-Dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide (CAS No. 1465717-99-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Properties
2,2-Dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide is a chlorinated and fluorinated derivative of a cyclopropane carboxamide. Its molecular formula is C13H9Cl2FNO3S, with a molecular weight of approximately 358.13 g/mol. The compound exhibits high stability under standard conditions and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of chlorine and fluorine atoms imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities.
Synthesis Methods
The synthesis of 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common synthetic route starts with the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with sodium sulfite to produce the sulfinate salt. The sulfinate salt undergoes further transformations involving cyclopropanation and chlorination steps to yield the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, reducing the use of hazardous reagents and minimizing waste generation.
Biological Activities
2,2-Dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications. One of its key biological activities is its ability to modulate enzyme activity, particularly in the context of metabolic disorders. Research has shown that this compound can inhibit specific enzymes involved in lipid metabolism, making it a promising candidate for the treatment of hyperlipidemia and related conditions. Additionally, studies have demonstrated its potential as an anti-inflammatory agent, with significant effects on reducing inflammation in animal models.
Clinical Trials and Research Developments
The potential therapeutic benefits of 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide have led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties. Ongoing research is focused on optimizing dosing regimens and exploring combination therapies to enhance its therapeutic effects.
In addition to its direct therapeutic applications, 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide has also been investigated as a tool compound in drug discovery programs. Its unique structure and biological activities make it an excellent scaffold for the development of new drugs targeting various diseases. Recent studies have explored its use as a lead compound for developing novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Safety Considerations
The safety profile of 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide is an important aspect of its development as a therapeutic agent. Preclinical studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety assessments are essential to ensure its safe use in humans. Ongoing clinical trials are closely monitoring safety parameters to identify any potential risks or side effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into 2,2-dichloro-N-2-(4-fluorophenyl)ethenesulfonylcyclopropane-1-carboxamide (CAS No. 1465717-99-0) highlights its significant potential as a therapeutic agent for various diseases. The unique combination of its chemical structure and biological activities makes it an attractive candidate for further development. Future research will focus on optimizing its pharmacological properties, exploring new therapeutic applications, and ensuring its safety and efficacy through rigorous clinical trials.
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